molecular formula C12H11N3O4S B1415428 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 2197063-18-4

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1415428
CAS No.: 2197063-18-4
M. Wt: 293.3 g/mol
InChI Key: FMPPDZGOUSTRMT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a nitrophenyl group attached to the amino group at the second position of the thiazole ring, and an ethyl ester group at the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenylamine reacts with a suitable thiazole derivative.

    Esterification: The carboxylic acid group at the fourth position of the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-(2-Aminophenylamino)-thiazole-4-carboxylic acid ethyl ester.

    Substitution: 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid.

    Oxidation: Various oxidized thiazole derivatives.

Scientific Research Applications

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets in bacterial or fungal cells, disrupting their normal function and leading to cell death. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid: Lacks the ester group, existing as a free carboxylic acid.

    2-(2-Aminophenylamino)-thiazole-4-carboxylic acid ethyl ester: The nitro group is reduced to an amino group.

Uniqueness

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to the combination of the nitrophenyl group and the thiazole ring, which imparts specific electronic and steric properties. The ethyl ester group also influences its solubility and reactivity, making it distinct from its methyl ester and free acid counterparts.

Properties

IUPAC Name

ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-19-11(16)9-7-20-12(14-9)13-8-5-3-4-6-10(8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPPDZGOUSTRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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